molecular formula C12H15NO2S B13341896 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13341896
M. Wt: 237.32 g/mol
InChI Key: DHOJZMUSACMSTK-UHFFFAOYSA-N
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Description

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiophenecarboxaldehyde and ethyl azidoacetate as starting materials. These reactants undergo a cyclization reaction to form the thieno[3,2-b]pyrrole core, followed by functionalization to introduce the isopentyl group and carboxylic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in DNA methylation, such as lysine-specific demethylase 1 (KDM1). This inhibition can lead to changes in gene expression, which may be beneficial in treating certain types of cancer .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

4-isopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific isopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

4-(3-methylbutyl)thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C12H15NO2S/c1-8(2)3-5-13-9-4-6-16-11(9)7-10(13)12(14)15/h4,6-8H,3,5H2,1-2H3,(H,14,15)

InChI Key

DHOJZMUSACMSTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C1C(=O)O)SC=C2

Origin of Product

United States

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